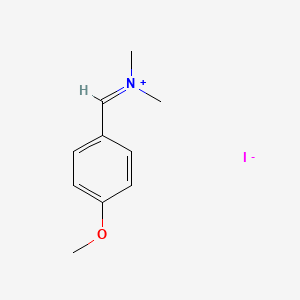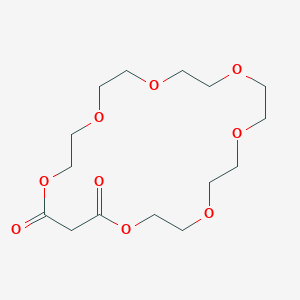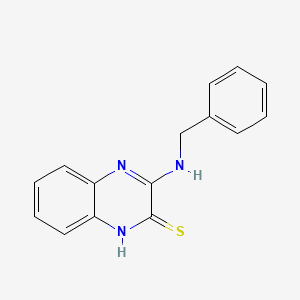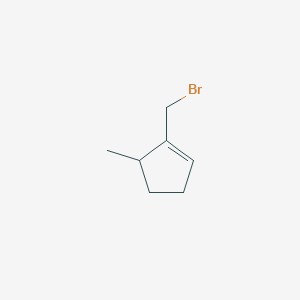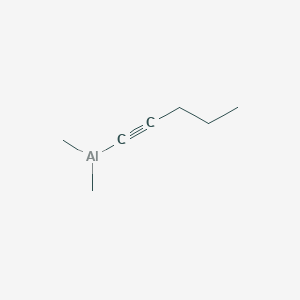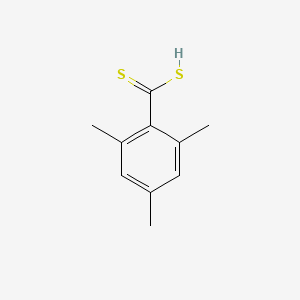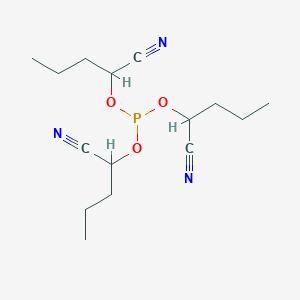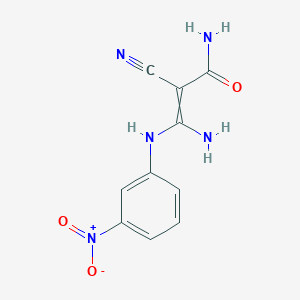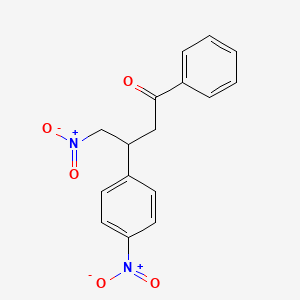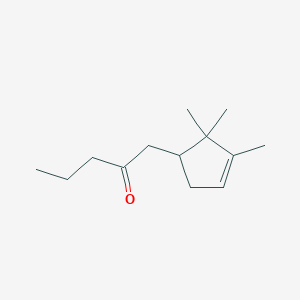
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one is a chemical compound with the molecular formula C14H24O It is known for its unique structure, which includes a cyclopentene ring with three methyl groups and a pentan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one can be achieved through several methods. One common approach involves the reaction of α-campholenaldehyde with butanal, followed by partial hydrogenation of the intermediate unsaturated aldehyde to yield the desired product . The reaction conditions typically include the use of a hydrogenation catalyst and controlled temperature and pressure to ensure selective reduction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent product quality.
化学反应分析
Types of Reactions
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavor compounds due to its unique odor profile.
作用机制
The mechanism of action of 1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one involves its interaction with specific molecular targets. For instance, it acts as an agonist of the olfactory receptor OR2AT4, a G-protein-coupled receptor (GPCR) expressed in human primary keratinocytes. This interaction stimulates OR2AT4, leading to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 . This mechanism is particularly relevant in the context of enhancing hair growth and wound healing.
相似化合物的比较
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one can be compared with similar compounds such as:
3-Methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)pentan-2-ol: Shares a similar cyclopentene ring structure but differs in the functional group attached to the ring.
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol: Another compound with a similar cyclopentene ring but with different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with biological receptors, making it a valuable compound for various applications.
属性
CAS 编号 |
76843-91-9 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
1-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-one |
InChI |
InChI=1S/C13H22O/c1-5-6-12(14)9-11-8-7-10(2)13(11,3)4/h7,11H,5-6,8-9H2,1-4H3 |
InChI 键 |
AANCOFZNSITPFE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)CC1CC=C(C1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


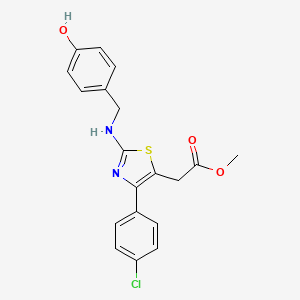

methanone](/img/structure/B14436616.png)
